molecular formula C5H6O3 B15204388 5-Methoxyfuran-2-ol

5-Methoxyfuran-2-ol

Cat. No.: B15204388
M. Wt: 114.10 g/mol
InChI Key: IORGJNYAUIEMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyfuran-2-ol is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group (-OCH3) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyfuran-2-ol can be achieved through several methods. One common approach involves the reaction of furfural with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and reaction times to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. The conversion of furfural to this compound can be optimized through various catalytic processes, including acid-catalyzed etherification .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyfuran-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione, while reduction can produce 5-methoxyfuran .

Scientific Research Applications

5-Methoxyfuran-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyfuran-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications .

Properties

IUPAC Name

5-methoxyfuran-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGJNYAUIEMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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